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Compound Focus: Avutometinib

CAS No.: 946128-88-7

Cat. No.: S548797

The recommended starting dose for the avutometinib and defactinib combination is detailed in the table

below [1] [2] [3].

Recommended Starting

Drug Schedule Cycle Duration
Dose
Avutometinib 3.2 mg (four 0.8 mg Orally, twice weekly (e.g., 3 weeks on, 1 week off
capsules) Day 1 & Day 4) (28-day cycle)
Defactinib 200 mg (one tablet) Orally, twice daily 3 weeks on, 1 week off

(28-day cycle)

Dose reductions are implemented in a step-wise manner. The table below outlines the dose levels for both

drugs [1].

Dose Level Avutometinib Dose Defactinib Dose

Starting Dose 3.2 mg twice weekly 200 mg twice daily
First Reduction 2.4 mg twice weekly 200 mg twice daily
Second Reduction 1.6 mg twice weekly 200 mg twice daily
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The RAMP 201 trial also evaluated a low starting dose of avutometinib 1.6 mg twice weekly with defactinib

200 mg twice daily, which may inform individualized dosing strategies [4].

Adverse Events & Management Protocols

Managing adverse events (AEs) promptly is crucial for maintaining patients on therapy. The following table

summarizes the key AEs and corresponding management actions based on clinical trial data and prescribing

information [1] [4] [5].

Adverse Event

Recommended Monitoring

Management Actions

Ocular Toxicities (e.g.,
visual impairment,
vitreoretinal disorders)

Serious Skin Toxicities
(e.g., photosensitivity,
severe cutaneous
adverse reactions)

Hepatotoxicity
(Elevated AST/ALT)

Rhabdomyolysis
(Elevated Creatine
Phosphokinase - CPK)

Comprehensive ophthalmic exam at
baseline, prior to Cycle 2, every 3
cycles thereafter, and as clinically
indicated [1].

Monitor for skin toxicities [1].
Prophylactic medications for rash
(hydrocortisone cream, moisturizer,
sunscreen, systemic antibiotic) were
used in the RAMP 201 trial during
the first two cycles [4].

Monitor liver function tests (LFTSs)
prior to each cycle, on Day 15 of the
first 4 cycles, and as clinically
indicated [1].

Monitor CPK levels prior to each
cycle, on Day 15 of the first 4
cycles, and as clinically indicated
[1]. If increased CPK occurs,
evaluate for rhabdomyolysis or
other causes [1].

Withhold avutometinib and
defactinib until improvement, then
resume at same or reduced dose.
Permanently discontinue for any
Grade 4 ocular toxicity [1].

Interrupt, reduce, or permanently
discontinue based on severity,
tolerability, and duration [1].

Withhold, reduce, or discontinue
based on severity and persistence
of the abnormality [1].

Withhold, reduce, or permanently
discontinue based on severity and
duration. In RAMP 201, CPK
elevation was the most common
Grade =3 AE (24%) and the most
frequent cause of dose interruption
(38%) [4] [5].
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Adverse Event Recommended Monitoring

Other Common AEs Monitor clinically.
(Diarrhea, Nausea,
Fatigue, Edema)

Management Actions

Supportive care, dose interruptions,
or reductions. In RAMP 201,
diarrhea was a Grade =3 AE in 8%
of patients [4].

Clinical Trial Safety Data from RAMP 201

The phase 2 RAMP 201 trial provides robust data on the real-world impact of AEs on dosing:

¢ Dose Interruptions: 80% of patients experienced an AE leading to dose interruption [5].

e Dose Reductions: 37% of patients required a dose reduction [5].

¢ Treatment Discontinuation: 10% of patients discontinued treatment permanently due to AEs,
indicating that most AEs were manageable with dose modifications [1] [4].

Experimental Protocol & Rationale

The unique mechanism of this combination therapy involves dual-pathway inhibition.

Avutometinib Defactinib
(RAF/MEK Clamp) (FAK Inhibitor)

Inhibition
Activates

MAPK Pathway
(BRAF, KRAS, MEK)

Activates Promotes

Tumor Cell Proliferation
& Survival
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Mechanism of Action & Rationale for Combination:

¢ Avutometinib is a first-in-class RAF/MEK clamp. Unlike MEK-only inhibitors, it inhibits MEK kinase
activity while simultaneously inducing inactive complexes of MEK with ARAF, BRAF, and CRAF. This
prevents the compensatory reactivation of MEK by upstream RAF, which is a known resistance
mechanism to MEK-only inhibitors [6] [7].

e Defactinib is a selective inhibitor of Focal Adhesion Kinase (FAK). Preclinical models show that
inhibition of the MAPK pathway by avutometinib leads to a compensatory activation of FAK, a key
adaptive resistance mechanism. The addition of defactinib blocks this resistance pathway, creating a
more complete and durable anti-tumor response [4] [8] [7].

Dosing Schedule Rationale: The intermittent dosing schedule (3 weeks on, 1 week off) was established in
the phase 1 FRAME trial to improve the tolerability of the combination while maintaining

pharmacodynamically active drug concentrations [6] [9].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Recommended Dosing & Dose Modification Guidelines].

Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b548797#avutometinib-defactinib-dose-reduction-guidelines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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